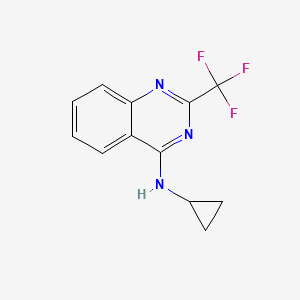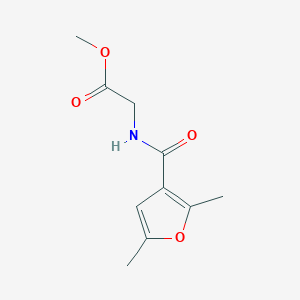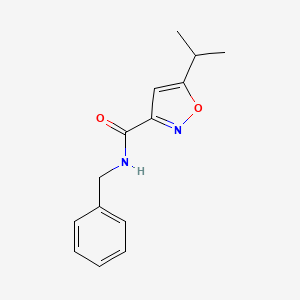![molecular formula C21H16BrN3O2 B4745419 N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4745419.png)
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Vue d'ensemble
Description
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the protein poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited for the treatment of cancer.
Mécanisme D'action
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibits the activity of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, which plays a crucial role in the repair of DNA damage. Inhibition of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide leads to the accumulation of DNA damage, which can be exploited for the treatment of cancer. Cancer cells are more sensitive to DNA damage than normal cells, making N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitors a promising therapeutic approach for cancer treatment.
Biochemical and Physiological Effects:
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits the growth and proliferation of cancer cells. In addition, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments include its potent N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitory activity, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anti-cancer agents. The limitations of using N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments include its toxicity to normal cells and the potential for the development of resistance to the compound.
Orientations Futures
The future directions for the research on N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide include the development of more potent and selective N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the exploration of the potential of the compound in combination therapy with other anti-cancer agents. In addition, the potential of N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored.
Applications De Recherche Scientifique
N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of breast, ovarian, and prostate cancers. The compound is also being studied for its potential in combination therapy with other anti-cancer agents. In addition, N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is being studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-3-(4-bromoanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNDVFLBVAEKPC-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4745343.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4745346.png)
![3-bromo-5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4745353.png)


![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)



![5-(4-bromophenyl)-N,N-diethyl-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4745392.png)
![4-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4745400.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4745404.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4745434.png)